molecular formula C19H15N3O3S B10877690 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10877690
M. Wt: 365.4 g/mol
InChI Key: MPXPWJYSFMBAPG-UHFFFAOYSA-N
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Description

2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzimidazole moiety linked to an isoindole structure via a sulfanyl ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with acetic acid under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkylating agent, such as 2-bromoethyl acetate, to introduce the sulfanyl ethyl group.

    Isoindole Synthesis: The final step involves the cyclization of the intermediate with phthalic anhydride under reflux conditions to form the isoindole structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the isoindole and benzimidazole rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the acetyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione has potential as an antimicrobial agent due to the presence of the benzimidazole moiety, which is known for its biological activity .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione in biological systems likely involves interaction with nucleic acids or proteins, similar to other benzimidazole derivatives. The sulfanyl group may facilitate binding to metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione: Lacks the acetyl group, potentially altering its biological activity.

    2-{2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of an acetyl group, which may affect its reactivity and solubility.

Uniqueness

The presence of the acetyl group in 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione makes it unique compared to its analogs, potentially enhancing its ability to interact with biological targets and increasing its solubility in organic solvents.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[2-(1-acetylbenzimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H15N3O3S/c1-12(23)22-16-9-5-4-8-15(16)20-19(22)26-11-10-21-17(24)13-6-2-3-7-14(13)18(21)25/h2-9H,10-11H2,1H3

InChI Key

MPXPWJYSFMBAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2N=C1SCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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